molecular formula C12H10ClN3 B1479588 3-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2091715-21-6

3-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1479588
CAS RN: 2091715-21-6
M. Wt: 231.68 g/mol
InChI Key: FKMNPQBYTKWTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is an organic compound that has been studied extensively for its potential applications in both scientific research and laboratory experiments. It is a synthetic compound that is composed of both nitrogen and carbon atoms, and it is known to have a number of unique properties that make it an attractive choice for a variety of applications.

Scientific Research Applications

Synthesis of Epoxide-Fused 2-Methylenepyrrolidines

This compound serves as a precursor in the synthesis of epoxide-fused 2-methylenepyrrolidines. The process involves a novel domino annulation reaction with sulfonyl-protected β-amino ketones, resulting in the formation of these complex structures which are valuable in medicinal chemistry due to their potential biological activities .

Generation of S-Containing Pyrroles

Another application is the generation of S-containing pyrroles through reactions with prop-2-ynylsulfonium salts. These S-containing pyrroles have significance in pharmaceutical research, where they are explored for their therapeutic properties .

Development of C2 Synthons

The compound acts as a C2 synthon in chemical reactions. C2 synthons are essential building blocks in organic synthesis, allowing for the construction of more complex molecules with precise structural configurations .

properties

IUPAC Name

3-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-2-6-16-11(8-13)7-12(15-16)10-4-3-5-14-9-10/h1,3-5,7,9H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMNPQBYTKWTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CN=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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